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cefamandole

Cat. No.: B1174695
CAS No.: 144125-09-7
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Description

Cefamandole is a second-generation, broad-spectrum cephalosporin antibiotic for research applications . It functions as a bactericidal agent by specifically binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This binding inactivates PBPs, thereby inhibiting the transpeptidation step essential for the cross-linkage of peptidoglycan chains . The disruption of cell wall synthesis compromises its strength and rigidity, leading to osmotic lysis and bacterial cell death . This mechanism supports its use in microbiology research to study infections involving gram-positive and gram-negative aerobes . It is a valuable tool for investigating antibiotic resistance patterns, particularly against beta-lactamases, and for evaluating the efficacy of different treatment protocols . This compound nafate is a prodrug form that is hydrolyzed by plasma esterases to release the active this compound . Researchers should note that the molecule contains a tetrazolethiomethyl (NMTT) side chain, which has been associated with hypoprothrombinemia and a disulfiram-like reaction when combined with alcohol in clinical settings . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

144125-09-7

Molecular Formula

C6H7N3O

Synonyms

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, [6R-[6α,7β(S*)]]-

Origin of Product

United States

Synthetic Chemistry and Chemical Modifications of Cefamandole

Retrosynthetic Analysis and Key Precursors for Cefamandole (B1668816) Synthesis

The synthesis of this compound originates from the foundational structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA). nih.gov This nucleus is the common starting material for many semi-synthetic cephalosporins. oncohemakey.com The retrosynthetic analysis of this compound reveals two primary precursors: the cephalosporin (B10832234) nucleus and the side chains that are attached at the C-7 and C-3 positions of the cephem core.

The key precursors for this compound synthesis are:

7-amino-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylic acid (7-TMCA) : This is the core nucleus specific to this compound, derived from 7-ACA. The modification at the C-3 position with a 1-methyl-5-mercapto-1,2,3,4-tetrazole group is a critical step. researchgate.netpatsnap.com

D-mandelic acid or its derivatives : The acyl side chain at the C-7 position is derived from D-mandelic acid. tandfonline.comresearchgate.net For practical synthesis, an activated form, such as D-(-)-O-formyl mandeloyl chloride, is often used for the acylation step. patsnap.com

The general synthetic approach involves the acylation of the amino group at the C-7 position of the 7-TMCA nucleus with the activated D-mandelic acid side chain. nih.govgoogle.com

Table 1: Key Precursors in this compound Synthesis

Precursor Role in Synthesis
7-aminocephalosporanic acid (7-ACA) The fundamental starting nucleus for semi-synthetic cephalosporins. nih.govoncohemakey.com
1-methyl-5-mercapto-1,2,3,4-tetrazole Reagent for modifying the C-3 position of the 7-ACA nucleus to form 7-TMCA. patsnap.com
7-TMCA The specific cephalosporin nucleus used for the final acylation step in this compound synthesis. researchgate.net
D-mandelic acid The source of the C-7 acyl side chain, crucial for the antibiotic's spectrum of activity. tandfonline.comresearchgate.net

Novel Synthetic Methodologies and Improvements in this compound Production

Research into the production of this compound has explored both enzymatic and chemical pathways, aiming to create more efficient and environmentally friendly processes compared to traditional methods.

Enzymatic synthesis presents a green alternative to conventional chemical methods. tandfonline.comtandfonline.com The primary enzyme investigated for this purpose is Penicillin G acylase (PGA). tandfonline.comnih.gov

Two main enzymatic strategies exist:

Kinetically Controlled Synthesis : This approach uses an activated side chain (an ester or amide) which is coupled to the cephalosporin nucleus (7-TMCA). tandfonline.comnih.gov While this method can achieve a high initial product concentration, the enzyme also catalyzes the hydrolysis of both the product (this compound) and the activated side chain, leading to a subsequent loss of yield. tandfonline.comresearchgate.net

Thermodynamically Controlled Synthesis : This is a direct coupling of the non-activated side chain (D-mandelic acid) to the nucleus. tandfonline.com This method is influenced by factors like pH and temperature, with studies showing an optimal pH of 4.25 for maximizing this compound concentration. researchgate.nettandfonline.com Although potentially more efficient in terms of raw materials, this process often requires an in-situ product removal step to be a viable alternative to current methods. tandfonline.comtandfonline.com

Significant research has focused on improving the catalytic properties of PGA through protein engineering. By using site-directed mutagenesis on PGA from Achromobacter xylosoxidans, researchers developed a triple mutant (αR141A/αF142I/βF24G) with a 4.2-fold improvement in catalytic efficiency for the acyl donor and a 25.5-times reduction in product hydrolysis. nih.gov This engineered enzyme achieved a this compound yield of 85% under optimized conditions. nih.gov Other studies have explored acylases from different microbial sources, such as Arthrobacter viscosus, which has shown higher synthetic performance than the PGA from E. coli in certain reactions. nih.gov

Traditional chemical synthesis remains a prevalent method for industrial production. The synthesis of this compound from 7-ACA is a well-established process. nih.gov A common pathway involves the reaction of 7-aminocephalosporanic acid with 5-mercapto-1-methyltetrazole, often catalyzed by a boron trifluoride acetonitrile (B52724) complex, to produce the this compound nucleus (referred to as cefditoren (B193786) nuclear parent in some patents). patsnap.com

This nucleus is then acylated. A widely used method is the "chloride method," which involves reacting the nucleus with an activated side chain, D-(-)-2-formyl-phenylacetyl chloride. google.com The process typically involves a silanization step to protect the carboxyl group of the nucleus, followed by the acylation reaction in an organic solvent. google.com Post-reaction, steps like hydrolysis and purification are performed to yield the final product. google.com Improvements in this process focus on using specific solvents like dichloromethane (B109758) to enhance the color grade and yield, thereby reducing the need for extensive purification with activated carbon and lowering production costs. patsnap.com

Enzymatic and Biocatalytic Synthesis Approaches for this compound [8, 10, 11, 16]

Derivatization Strategies for this compound Analogs

Modifications to the core this compound structure have been explored to create analogs, primarily prodrugs, with improved properties.

The most significant prodrug of this compound is this compound nafate, its formate (B1220265) ester. drugbank.com this compound itself can be unstable in solid dosage forms, and the ester prodrug strategy enhances its chemical stability. ijrpr.com this compound nafate is synthesized from this compound acid. patsnap.com

The synthesis of this compound nafate involves several steps:

Silylation : The this compound nucleus (7-TMCA) is treated with a silanizing agent to protect reactive groups. google.com

Acylation : The silylated intermediate is reacted with D-(-)-O-formyl mandeloyl chloride. patsnap.com

Hydrolysis : The protecting groups are removed. google.com

Salt Formation : The resulting formyl this compound acid is reacted with an organic acid salt, like sodium acetate (B1210297), to produce this compound nafate. patsnap.comgoogle.com

Research has also described the synthesis of other amino acid acyloxymethyl esters of this compound to explore potential for orally active prodrugs, although these specific analogs did not show significant oral efficacy in studies. nih.gov

Table 2: Research Findings on this compound Synthesis

Research Area Key Finding Reference
Enzymatic Synthesis Thermodynamically controlled synthesis is optimal at pH 4.25, reaching a 22mM product concentration. tandfonline.comresearchgate.nettandfonline.com
Enzyme Engineering A triple mutant of Penicillin G Acylase (αR141A/αF142I/βF24G) achieved an 85% yield of this compound. nih.gov
Chemical Synthesis Use of dichloromethane as a solvent improves the color and yield of this compound acid, reducing production costs. patsnap.com
Prodrug Synthesis Six amino acid acyloxymethyl esters of this compound were synthesized but were not significantly more orally active than the parent drug. nih.gov

Modifications at the C3 and C7 Positions of this compound

The biological properties of cephalosporins are heavily influenced by the chemical groups at the C-3 and C-7 positions of the cephem nucleus. oncohemakey.comnih.gov

C-7 Position : The acylamino side chain at C-7 is critical for the antibacterial spectrum. nih.gov In this compound, this is a D-mandelamido group, which results from the addition of a hydroxyl group at the α-carbon of the phenylacetyl side chain. oncohemakey.com This modification was instrumental in classifying this compound as a second-generation cephalosporin. oncohemakey.com The nature of this side chain, specifically the lack of an α-amino group, makes it suitable for direct enzymatic synthesis approaches. researchgate.net

C-3 Position : The substituent at the C-3 position influences the compound's pharmacokinetic profile and stability. This compound features a 1-methyl-1H-tetrazol-5-yl)thiomethyl side chain. ebi.ac.uk This N-methylthiotetrazole (NMTT) group is a defining structural feature of this compound and a few other cephalosporins. ebi.ac.ukwikipedia.org The synthesis of "chimeric" cephalosporins has been explored, where the functional groups of this compound and cefazolin (B47455) are swapped at the C-3 or C-7 positions to study structure-activity relationships. researchgate.net

Stereochemical Aspects in this compound Synthesis Research

The stereochemistry of this compound is a critical determinant of its antibacterial efficacy. The molecule possesses several chiral centers, and its biological activity is highly dependent on the specific three-dimensional arrangement of its atoms. numberanalytics.com The core bicyclic structure of cephalosporins, including this compound, has asymmetric centers at C-6 and C-7. sci-hub.se For cephalosporins, the cis-configuration of the substituents at the C-6 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus is essential for antibacterial activity. researchgate.net

The chemical name for this compound, (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, specifies the required stereoisomer. nih.govnih.gov This highlights two crucial stereochemical features: the (6R,7R) configuration of the cephem nucleus and the (R)-configuration of the mandelamido side chain attached at the C-7 position.

The significance of stereochemistry extends to its influence on the drug's interaction with biological systems, including target binding, metabolic pathways, and cellular uptake. nih.gov In the case of β-lactam antibiotics, stereochemistry can affect transport systems, leading to stereospecific uptake. nih.gov Research on other cephalosporins, such as cephalexin (B21000), has demonstrated that while a particular stereoisomer might be preferred by intestinal transporters, the opposite stereoisomer is often the one with potent antibacterial activity, underscoring the absolute necessity of correct stereochemistry for the drug's function. asm.org

A significant challenge in the synthesis of this compound is the control and separation of diastereomers. During the synthesis process, an epimer known as dextrorotatory this compound can be formed. google.com This epimer has a molecular formula identical to the active this compound but differs in its optical activity, making its separation from the final product particularly challenging. google.com The development of stereocontrolled synthetic methods is therefore a key area of research to ensure the production of the specific, biologically active stereoisomer of this compound. capes.gov.br

The substituents at both the C-7 and C-3 positions are pivotal for the antimicrobial profile of cephalosporins. nih.gov The C-7 acylamino side chain, in particular, plays a significant role in determining the spectrum and potency of antibacterial activity. acs.org In this compound, this side chain is derived from D-mandelic acid, which has the (R)-configuration. nih.govresearchgate.net The precise orientation of this side chain is critical for binding to penicillin-binding proteins (PBPs) in bacteria, which is the mechanism of action for β-lactam antibiotics. nih.gov Any deviation from the required (R)-configuration in the side chain or the (6R, 7R) configuration in the nucleus can lead to a significant loss of antibacterial potency. researchgate.netasm.org

Molecular and Biochemical Mechanisms of Action of Cefamandole

Interactions with Penicillin-Binding Proteins (PBPs)

The fundamental mechanism of action for all β-lactam antibiotics, including cefamandole (B1668816), involves the inhibition of PBPs. drugbank.comunict.it These proteins are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. patsnap.comtoku-e.com By binding to PBPs, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. patsnap.com This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death. patsnap.comtoku-e.com

The efficacy of this compound against different bacterial species is related to its binding affinity for various PBP isoforms. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), which is characterized by the production of the low-affinity PBP2a, this compound has demonstrated a significantly higher affinity for PBP2a compared to methicillin (B1676495). unil.ch This suggests that while penicillinase production can still pose a challenge, the intrinsic ability of this compound to bind to this resistant PBP isoform is a key aspect of its activity. unil.ch

The interaction between a β-lactam antibiotic and a PBP is a dynamic process involving acylation and deacylation. oup.com The inhibitory potency is often described by the concentration of the antibiotic required to inhibit 50% of the PBP molecules (IC50). oup.com While specific kinetic data for this compound binding to a wide range of PBP isoforms is not extensively detailed in the provided results, the general principle holds that higher affinity and a favorable kinetic profile contribute to greater antibacterial efficacy. oup.comasm.org

Table 1: this compound Binding to Penicillin-Binding Proteins (PBPs)

Target ProteinBacterial SpeciesKey Finding
Penicillin-Binding Protein 2a (PBP2a)Staphylococcus aureus (MRSA)This compound exhibits a greater binding affinity for PBP2a compared to methicillin. unil.ch
Penicillin-Binding Proteins (general)Various BacteriaThis compound binds to and inhibits PBPs, disrupting cell wall synthesis. drugbank.comunict.it

X-ray crystallography has been instrumental in visualizing the interactions between this compound and bacterial enzymes at an atomic level. nih.govhilarispublisher.com Studies involving mutant forms of the Mycobacterium tuberculosis β-lactamase (BlaC), an enzyme with structural similarities to PBPs, have provided detailed insights into the binding of this compound. nih.gov

In these studies, the crystal structure of a Michaelis-complex of this compound with a K73A mutant of BlaC was determined at a resolution of 1.2 Å. nih.gov This structure revealed the initial, non-covalent interactions that position the antibiotic in the active site. nih.gov Key interactions include hydrogen bonds between the carboxylate group of this compound and the side chains of Ser142, Thr253, and Thr251. nih.gov Additionally, a hydrogen bond between the backbone amide of Thr253 and the β-lactam carbonyl oxygen helps to stabilize the complex. nih.gov

Furthermore, the structure of the covalent acyl-intermediate of this compound bound to an E166A mutant of BlaC was determined at 2.0 Å resolution. nih.gov This provided a snapshot of the enzyme after the β-lactam ring has been opened, a crucial step in the inhibitory process. nih.gov

Molecular dynamics (MD) simulations complement these static crystallographic images by providing insights into the dynamic behavior of the this compound-PBP complex. biorxiv.orgnih.gov These simulations can help to understand the conformational changes that occur upon ligand binding and the stability of the interactions over time. nih.govirbbarcelona.org While specific MD simulation studies focused solely on this compound-PBP complexes were not identified in the search results, the methodology is widely used to study the interactions of β-lactams with their targets. biorxiv.orgnih.gov

Binding Affinities and Kinetics of this compound to Specific PBP Isoforms [1, 3, 4, 7]

Inhibition of Bacterial Cell Wall Biosynthesis by this compound

The primary consequence of this compound's interaction with PBPs is the inhibition of bacterial cell wall biosynthesis. patsnap.comnih.gov The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of sugars and amino acids. patsnap.com PBPs catalyze the transpeptidation reaction, which creates cross-links between the peptide chains of the peptidoglycan, forming a strong, mesh-like structure. patsnap.comtoku-e.com

This compound, by acting as a substrate analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, acylates the active site serine of the PBP. nih.govnih.gov This forms a stable, covalent acyl-enzyme complex that is slow to hydrolyze, effectively inactivating the enzyme. oup.com The prevention of peptidoglycan cross-linking weakens the cell wall, leading to the loss of structural integrity. patsnap.comtoku-e.com Consequently, the bacterial cell cannot withstand its internal osmotic pressure, resulting in cell lysis and death. patsnap.comunict.it This bactericidal action is the hallmark of this compound's therapeutic effect. drugbank.com

Enzymatic Hydrolysis of this compound by β-Lactamases

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. patsnap.comnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.orgmdpi.com this compound, like other cephalosporins, is susceptible to hydrolysis by certain classes of β-lactamases. patsnap.comasm.org

The susceptibility of this compound to different β-lactamases varies. While it shows some resistance to hydrolysis by certain β-lactamases, particularly when compared to first-generation cephalosporins, it can be degraded by others. asm.orgpatsnap.com For example, this compound is hydrolyzed by the chromosomally mediated β-lactamase of Enterobacter cloacae. asm.org

Kinetic studies provide quantitative measures of this hydrolysis. The Michaelis constant (Km) reflects the affinity of the enzyme for the substrate, while the maximum velocity (Vmax) indicates the maximum rate of hydrolysis. asm.org For the E. cloacae β-lactamase, this compound has a very low Km, indicating high affinity, but also a very low Vmax compared to a substrate like cefazolin (B47455). asm.org However, at physiologically relevant low concentrations, the hydrolysis rate can still be significant enough to contribute to resistance. asm.org

Studies on the Mycobacterium tuberculosis β-lactamase (BlaC) have also characterized the hydrolysis of this compound. Mutational analysis has been used to trap and study the acylation and deacylation steps, providing insights into the catalytic mechanism. nih.govnih.gov

Table 2: Kinetic Parameters of this compound Hydrolysis by β-Lactamase

EnzymeBacterial SourceKm (µM)Relative Vmax (%)
β-lactamaseEnterobacter cloacae 55M~0.125<0.01 (compared to cefazolin)

Note: The Vmax is significantly lower than for cefazolin, but the high affinity (low Km) allows for effective hydrolysis at low drug concentrations. asm.org

The structural features of both this compound and the β-lactamase active site determine the efficiency of hydrolysis. X-ray crystallography of this compound in complex with the M. tuberculosis β-lactamase (BlaC) has provided a detailed picture of the interactions that lead to its degradation. nih.gov

The structure of the Michaelis-complex shows how this compound fits into the active site before the β-lactam ring is cleaved. nih.gov The orientation of the β-lactam ring relative to the catalytic serine residue (Ser70) and the "oxyanion hole" (formed by the backbone amides of Ser70 and Thr253) is critical for the acylation step. nih.gov

Kinetic Parameters of this compound Hydrolysis by Different β-Lactamase Classes

Molecular Docking and Computational Studies of this compound Interactions

Computational methods, particularly molecular docking and simulation, have been instrumental in elucidating the binding mechanisms of this compound with its target proteins at the molecular level. These in silico studies provide valuable insights into the binding affinities and specific interactions that govern the inhibitory action of this antibiotic.

Detailed research findings from computational analyses have highlighted the interactions between this compound and key bacterial proteins. One significant study focused on the binding of this compound to essential proteins in Borrelia burgdorferi, the causative agent of Lyme disease. nih.gov This research utilized in silico analysis to investigate the interaction of this compound and other cephalosporins with the SecA subunit of penicillin-binding protein (PBP) and the Outer surface protein E (OspE). nih.govdovepress.com

The molecular docking studies revealed that this compound exhibits a strong binding affinity for the SecA subunit PBP of B. burgdorferi. nih.gov The calculated binding affinity, represented as a docking score, for this compound was -8.4 kcal/mol, indicating a favorable and stable interaction. nih.gov This binding affinity was the highest among the four cephalosporins tested in the study, suggesting a potent inhibitory potential against this crucial bacterial enzyme. nih.gov The average binding affinity for the PBP was notably higher than for other proteins in Borrelia, underscoring the PBP as a primary target. nih.gov

While the specific amino acid interactions for this compound were not detailed in this particular study, the research did provide insights into the binding mode of a related cephalosporin (B10832234), cefoxitin (B1668866), with the same PBP target. Cefoxitin, which also showed a strong binding affinity, was found to form a significant hydrogen bond with the amino acid residue Arg138 of the PBP. nih.govresearchgate.net Additionally, its interaction was stabilized by numerous Van der Waals forces, as well as Pi-Stacking and Alkyl-type interactions. nih.gov Given the structural similarities between cephalosporins, it is plausible that this compound engages in a similar pattern of interactions within the active site of the PBP.

Further computational studies have explored the interaction of this compound with transport proteins, which can influence its effective concentration within bacterial cells. For instance, computer simulations of ligand binding to the AcrB multidrug efflux pump in Escherichia coli have included this compound as a substrate. frontiersin.org These simulations help in understanding the dynamics of how this compound is recognized and extruded from the bacterial cell, a key mechanism of antibiotic resistance.

The table below summarizes the binding affinities of this compound and other cephalosporins with the SecA subunit PBP of B. burgdorferi as determined by in silico analysis. nih.gov

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compound SecA subunit PBP-8.4
CefuroximeSecA subunit PBP-8.2
CefapirinSecA subunit PBP-7.9
CefoxitinSecA subunit PBP-7.2

Pre Clinical Pharmacological Investigations of Cefamandole

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro and Animal Models

The ADME properties of cefamandole (B1668816) have been explored through a series of in vitro and animal model studies to understand its journey through the body.

In Vitro Permeability and Transport Studies of this compound

In vitro studies have been instrumental in elucidating the mechanisms by which this compound crosses biological membranes. Research has shown that this compound is a substrate for certain transport proteins. Specifically, studies using membrane vesicles from Sf9 cells transfected with breast cancer resistance protein (Bcrp) have demonstrated that this compound is a substrate for this transporter. researchgate.netwalshmedicalmedia.com This suggests that Bcrp-mediated transport may play a role in the disposition of this compound. researchgate.net Further research has indicated that this compound interacts with the peptide transporter PEPT2 with medium affinity. acs.org

Hepatic and Renal Metabolism of this compound in Non-Human Systems

Investigations into the metabolic fate of this compound in animal models reveal that the drug is relatively stable and undergoes limited biotransformation. In both rats and dogs, this compound is largely resistant to metabolic degradation. nih.gov The majority of the administered dose is eliminated as the unchanged, active antibiotic, primarily through renal excretion. nih.govnih.gov While a minor degree of metabolism has been observed in rats, it is not a significant pathway for elimination. nih.govnih.gov Studies in rats have also examined the effect of this compound on hepatic vitamin K metabolism, noting an inhibition of vitamin K epoxide reductase. nih.gov This effect was observed regardless of whether the bile duct was diverted, suggesting that biliary secretion of the intact antibiotic may not be a prerequisite for this metabolic interaction. nih.gov

Distribution of this compound in Animal Tissues (e.g., osseous tissue, interstitial fluid)

This compound demonstrates the ability to distribute into various body tissues and fluids, a key characteristic for an effective antibiotic. Studies in canine models have shown that this compound effectively penetrates osseous (bone) tissue. psu.edunih.govnih.gov It readily traverses osseous capillary membranes and distributes into the plasma and interstitial fluid spaces of cortical bone. psu.edunih.govnih.gov There is a direct correlation between the concentrations of this compound in the interstitial fluid of bone and simultaneous serum levels, particularly at steady-state equilibrium. psu.edunih.gov This suggests that serum concentrations can be a reliable indicator of the drug's presence at the site of a potential bone infection. psu.edunih.gov Cephalosporins, as a class, are known to distribute into most body fluids and tissues, including the kidneys, lungs, joints, and soft tissues, although their volume of distribution generally suggests primary confinement to the extracellular fluid. msdvetmanual.com

Pharmacokinetic (PK) Modeling in In Vivo Animal Models

Pharmacokinetic modeling in animal models has been essential for quantifying the absorption, distribution, metabolism, and excretion of this compound. These models provide a mathematical framework to understand the time course of the drug in the body. itmedicalteam.plitmedicalteam.pl

This compound PK Parameters in Various Animal Species (e.g., rabbits)

Pharmacokinetic studies in rabbits have provided detailed parameters for this compound. Following intravenous administration in rabbits with normal renal function, the drug's plasma concentration decreases over time. nih.gov In a study of experimental meningitis in rabbits, the penetration of this compound into the cerebrospinal fluid (CSF) was found to increase after 24 hours of infection. asm.org However, even with inflamed meninges, achieving CSF concentrations that exceed the inhibitory levels for common pathogens like Haemophilus influenzae required high doses. asm.org Notably, serum concentrations of this compound were observed to be lower in rabbits with meningitis compared to healthy rabbits receiving the same dose. asm.org

ParameterNormal Renal FunctionSevere Renal Impairment
t 1/2 α (h) Increased
t 1/2 β (h) Increased
(AUC)∞ 0 Increased
α Decreased
β Decreased
K12 Decreased
K21 Decreased
K13 Decreased
Vc Decreased
Vp Decreased
KB (h-1) 0.570.26

Table 1: Changes in this compound Pharmacokinetic Parameters in Rabbits with Renal Impairment Compared to Normal Renal Function. This table is based on data from a study where renal impairment was experimentally induced. nih.gov

Influence of Physiological States (e.g., renal impairment) on this compound PK in Animal Models

The physiological state of the animal, particularly renal function, significantly influences the pharmacokinetics of this compound. In rabbits with experimentally induced renal impairment, the elimination of this compound is markedly slower. nih.gov This leads to a significant increase in the elimination half-life (t 1/2 β) and the area under the plasma concentration-time curve (AUC). nih.gov As the degree of renal impairment increases, biliary excretion of this compound becomes a more prominent route of elimination. nih.govjst.go.jp A linear relationship has been observed between the percentage of the drug excreted in bile and serum creatinine (B1669602) levels. nih.gov The biliary excretion constant (KB) decreases as renal function declines. nih.gov These findings highlight the critical role of the kidneys in clearing this compound and the compensatory role of biliary excretion in the presence of renal dysfunction. nih.govjst.go.jp

Protein Binding Studies of this compound in Biological Matrices (e.g., plasma, serum from research models)

The extent to which a drug binds to proteins in plasma is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is generally considered to be pharmacologically active and available for distribution and elimination. Pre-clinical studies have been conducted to characterize the protein binding of this compound in biological matrices from various animal models.

In a study utilizing pooled rat serum, the protein binding of this compound was determined to be 42%. patsnap.com This investigation compared this compound to other cephalosporins, namely cefoxitin (B1668866) and cephazolin, which showed protein binding percentages of 37.5% and 78%, respectively. patsnap.com The experiments were conducted with initial drug concentrations of 20, 50, and 100 mg/l. patsnap.com Another study involving rabbits utilized an ultrafiltration method with pooled rabbit serum at a this compound concentration of 20 µg/ml to assess protein binding. nih.gov

These in vitro studies are fundamental in pre-clinical development, as significant differences in protein binding can be observed across species. hpra.ie For instance, albumin concentrations and the structure of binding sites on albumin can vary between rodents and humans, which can influence the degree of drug binding. hpra.ie Therefore, data from animal models provide an initial understanding of the compound's disposition, which is essential for extrapolating potential pharmacokinetic behavior in humans. hpra.ie The unbound fraction of a drug is what is available to exert its therapeutic effect, and understanding this parameter is crucial for the design of further in vitro and in vivo studies. semanticscholar.org

The following table summarizes the findings from protein binding studies of this compound in different biological matrices from research models.

This compound Protein Binding in Pre-clinical Models
Species Biological Matrix
RatPooled Serum
RabbitPooled Serum

Data from studies comparing multiple cephalosporins.

This compound Interactions with Other Xenobiotics at the Molecular and Biochemical Levels (e.g., enzyme inhibition/induction in vitro)

The interaction of this compound with various enzymes has been a subject of in vitro investigation to understand its potential for drug-drug interactions and to elucidate the mechanisms behind certain adverse effects observed in vivo.

A significant interaction identified in pre-clinical studies is the inhibition of aldehyde dehydrogenase (ALDH) by this compound. hpra.iesemanticscholar.orgrxlist.com An in vitro study investigating the effects of several cephem antibiotics on rat liver mitochondrial aldehyde dehydrogenases found that this compound inhibited the low-K_m ALDH activity. semanticscholar.org At a concentration of 5 mM, this compound, along with cefmetazole (B193816) and cefotiam, produced an inhibition of 17-30%. semanticscholar.org This inhibitory effect is noteworthy as it is the mechanism responsible for the disulfiram-like reaction that can occur when alcohol is consumed concurrently with this compound administration, leading to the accumulation of acetaldehyde. hpra.iesemanticscholar.orgrxlist.com The study demonstrated that the inhibitory potency of this compound on this enzyme was comparable to that of cefmetazole and cefotiam. semanticscholar.org

In addition to host enzymes, the interaction of this compound with bacterial enzymes, specifically β-lactamases, is a key aspect of its antibacterial profile. While this compound is resistant to degradation by some β-lactamases produced by certain bacteria, some Enterobacteriaceae can produce β-lactamases that are highly active against it. rxlist.comasm.org It has also been observed that other xenobiotics, such as cefoxitin, can induce the production of these β-lactamases, which represents an indirect interaction at the biochemical level that can influence this compound's efficacy. asm.org

The table below details the in vitro enzyme inhibition findings for this compound.

In Vitro Enzyme Inhibition by this compound
Enzyme Source
Aldehyde Dehydrogenase (low-K_m)Rat Liver Mitochondria

Microbiological Research and Resistance Mechanisms Associated with Cefamandole

In Vitro Antimicrobial Spectrum of Cefamandole (B1668816) Against Bacterial Pathogens

In vitro studies have demonstrated that this compound possesses a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria drugbank.comnih.gov. It is generally formulated as the formate (B1220265) ester prodrug, this compound nafate, which is hydrolyzed in the body to the active compound, this compound nih.govpatsnap.com. The bactericidal action of this compound stems from its inhibition of bacterial cell wall synthesis drugbank.comnih.gov.

This compound has shown significant activity against many bacterial pathogens. Gram-positive cocci, with the notable exception of Streptococcus faecalis, have been found to be highly susceptible to this compound nih.govoup.com. This includes susceptibility even among penicillin G-resistant strains of Staphylococcus aureus nih.govoup.com. Against Gram-negative bacteria, this compound demonstrates enhanced activity compared to first-generation cephalosporins, attributed partly to its improved ability to penetrate the outer membrane of these organisms patsnap.com. Strains of Haemophilus influenzae have shown high susceptibility to this compound nih.govoup.comwho.int. Many strains of Escherichia coli, Klebsiella species, and Proteus species are inhibited by relatively low concentrations of the drug nih.govoup.com. Salmonella typhi, including strains resistant to ampicillin (B1664943) and chloramphenicol, have also been found susceptible to low concentrations of this compound oup.com. However, strains of Pseudomonas species have typically been reported as resistant to this compound nih.govoup.com.

Minimum Inhibitory Concentration (MIC) Determinations against Diverse Bacterial Isolates

Minimum Inhibitory Concentration (MIC) determinations are a standard in vitro method used to assess the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism ucla.edu. Studies utilizing techniques such as agar (B569324) dilution have been employed to determine the MICs of this compound against a wide range of clinical isolates nih.gov.

Research involving a large number of clinical isolates (e.g., 1881 isolates representing 18 genera) tested against this compound and cephalothin (B1668815) showed that this compound generally exhibited greater activity against most bacterial pathogens nih.gov. While the majority of strains tested were susceptible to both drugs (MICs ≤ 8 µg/mL), this compound demonstrated superior activity against organisms such as Enterobacter spp. and indole-positive Proteus spp., which were susceptible to this compound but resistant to cephalothin nih.gov. Enterococci, Serratia spp., and Acinetobacter spp. were found to be resistant to both this compound and cephalothin nih.gov. Staphylococcus aureus was more susceptible to cephalothin, and both cephalosporins showed limited activity against methicillin-resistant strains of S. aureus nih.gov.

Increasing inoculum size has been observed to lead to increased resistance in susceptible bacteria nih.govoup.com.

Representative MIC values for this compound against certain bacteria have been reported, such as Escherichia coli (0.08 µg/mL – 100 µg/mL) and Klebsiella pneumoniae (0.8 µg/mL – 12.5 µg/mL) toku-e.com. Susceptibility breakpoints for this compound have been established; for instance, a bacterial isolate may be considered susceptible if the MIC value is not more than 16 mcg/mL, while organisms are considered resistant if the MIC is greater than 32 mcg/mL .

An interactive table summarizing representative MIC data for this compound against selected bacterial species is presented below:

Bacterial SpeciesMIC Range (µg/mL)Susceptibility Interpretation (Example Breakpoints)Source
Escherichia coli0.08 – 100Susceptible ≤ 16, Resistant > 32 toku-e.com
Klebsiella pneumoniae0.8 – 12.5Susceptible ≤ 16, Resistant > 32 toku-e.com
Staphylococcus aureusVariedSusceptible ≤ 16, Resistant > 32 nih.gov
Haemophilus influenzaeLowSusceptible ≤ 16, Resistant > 32 nih.govoup.comwho.int
Enterobacter spp.VariedSusceptible ≤ 16, Resistant > 32 nih.gov
Indole-positive Proteus spp.VariedSusceptible ≤ 16, Resistant > 32 nih.gov
EnterococciResistantResistant > 32 nih.gov
Serratia spp.ResistantResistant > 32 nih.gov
Acinetobacter spp.ResistantResistant > 32 nih.gov
Pseudomonas spp.ResistantResistant > 32 nih.govoup.com

Note: Susceptibility breakpoints may vary depending on the specific guidelines and testing methodologies used.

Bactericidal Activity and Time-Kill Kinetics of this compound in In Vitro Models

Bactericidal activity refers to the ability of an antimicrobial agent to kill bacteria, as opposed to merely inhibiting their growth (bacteriostatic activity) ucla.edu. Time-kill kinetics studies are in vitro experiments that measure the rate and extent of bacterial killing over time at different concentrations of an antibiotic researchgate.netmdpi.com. These studies provide valuable information about the dynamic interaction between the antibiotic and the bacterial population researchgate.net.

The bactericidal action of this compound is primarily due to its inhibition of bacterial cell wall synthesis drugbank.comnih.gov. For Gram-positive cocci, the minimal bactericidal concentrations (MBCs) of this compound have been reported to approximate their MICs nih.govoup.com.

Time-kill kinetic studies have been used to evaluate the bactericidal activity of this compound, often in comparison with other antimicrobial agents nih.gov. These studies typically involve exposing a standardized bacterial inoculum to various concentrations of the antibiotic over a defined period and quantifying the number of viable bacteria at different time points mdpi.comoup.com. Results are often plotted as the logarithm of colony-forming units per milliliter (log₁₀ CFU/mL) versus time mdpi.com.

Research comparing the bactericidal activity of this compound with other agents against staphylococci using kill-kinetic methods demonstrated that at concentrations four times the MIC (4x MIC), this compound exhibited rapid bactericidal activity against methicillin-susceptible and -resistant Staphylococcus aureus and Staphylococcus epidermidis nih.gov. Another study investigating the in vitro bactericidal activity of this compound in combination with glycopeptides against methicillin-resistant Staphylococcus aureus utilized killing curves to assess the synergistic effects oup.com. Synergic killing was observed with the this compound-vancomycin combination, although higher this compound concentrations were sometimes required compared to cefpirome-vancomycin combinations for similar effects oup.com.

Time-kill kinetics studies are essential for understanding the time-dependent killing characteristics of beta-lactam antibiotics like this compound, where the duration of time that the antibiotic concentration remains above the MIC (T>MIC) is often the most predictive pharmacodynamic parameter for clinical outcome ucla.edu.

Mechanisms of Bacterial Resistance to this compound

Bacterial resistance to β-lactam antibiotics, including this compound, can arise through several mechanisms. These mechanisms often involve modifications to the bacterial targets of the antibiotic, enzymatic degradation of the drug, or active efflux of the antibiotic from the bacterial cell patsnap.commicrobiologyresearch.org.

Production of β-Lactamases Degrading this compound

The production of β-lactamase enzymes is a primary mechanism of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the crucial β-lactam ring structure of the antibiotic, rendering it inactive patsnap.comresearchgate.net.

This compound's stability against various β-lactamases has been investigated. While this compound is a second-generation cephalosporin (B10832234) and generally more stable to some β-lactamases than first-generation agents, its susceptibility to hydrolysis by specific β-lactamases can contribute to resistance oup.comnih.gov. For instance, while this compound has shown stability against the β-lactamases produced by Enterobacter and some other members of the Enterobacteriaceae, resistance can still occur oup.com. Studies have indicated that this compound can be slowly degraded by penicillinase in vitro nih.govunil.ch. The clinical implication of this was demonstrated in experimental endocarditis models, where this compound treatment failed against penicillinase-producing Staphylococcus aureus isolates, suggesting that penicillinase produced at the site of infection can hydrolyze the drug nih.govunil.ch. The efficacy of this compound was restored in these models when combined with a β-lactamase inhibitor like sulbactam (B1307) nih.govunil.ch.

The presence of an N-methylthiotetrazole (NMTT) side chain in the chemical structure of this compound is relevant, as the breakdown of the antibiotic can release free NMTT newdrugapprovals.org.

Alterations in Penicillin-Binding Proteins (PBPs) Affecting this compound Binding

Penicillin-Binding Proteins (PBPs) are bacterial enzymes that are the primary targets of β-lactam antibiotics. These proteins are crucial for the synthesis of the bacterial cell wall peptidoglycan nih.govpatsnap.comtoku-e.com. β-lactam antibiotics, including this compound, exert their bactericidal effect by binding to and inhibiting the transpeptidase activity of PBPs, thereby disrupting cell wall synthesis nih.govpatsnap.comtoku-e.com.

Alterations in the structure or expression of PBPs can lead to reduced binding affinity of the antibiotic to its target, resulting in decreased antibacterial activity and resistance patsnap.com. Methicillin-resistant Staphylococcus aureus (MRSA), for example, produces a modified PBP, PBP 2A (or PBP2'), which has a low affinity for most β-lactam antibiotics, conferring broad-spectrum resistance to this class of drugs nih.govunil.ch. Research has explored the affinity of this compound for PBP 2A. One study found that this compound had a significantly greater affinity for PBP 2A than methicillin (B1676495) nih.govunil.ch. However, despite this in vitro affinity, clinical efficacy against MRSA can be limited due to other resistance mechanisms, such as β-lactamase production nih.govunil.ch. Studies on this compound have been used to investigate the expression of penicillin-binding proteins on bacterial cell walls and mechanisms of antibiotic resistance toku-e.com.

Efflux Pump Systems Contributing to this compound Resistance

Bacterial efflux pumps are transmembrane protein systems that actively transport various substrates, including antibiotics, out of the bacterial cell microbiologyresearch.orgresearchgate.net. Overexpression or acquisition of efflux pumps can reduce the intracellular concentration of an antibiotic to sub-inhibitory levels, thereby contributing to resistance patsnap.commicrobiologyresearch.orgresearchgate.net. This is considered a multidrug resistance (MDR) mechanism as efflux pumps can often transport a wide range of structurally unrelated compounds microbiologyresearch.orgresearchgate.net.

Efflux pump systems can play a role in bacterial resistance to this compound patsnap.com. While the specific efflux pumps involved in this compound resistance can vary depending on the bacterial species, research has identified certain systems that can transport cephalosporins. For instance, in Escherichia coli, the BaeR two-component system has been shown to confer low-level resistance to several β-lactam antibiotics, including this compound, by upregulating efflux pumps mdpi.com. The resistance-nodulation-division (RND) family of efflux pumps is particularly important in Gram-negative bacteria and can contribute to the efflux of a wide variety of antibacterial substrates microbiologyresearch.orgnih.gov. Studies have investigated the efflux of this compound in Escherichia coli strains researchgate.net. Efflux pumps, along with changes in membrane permeability, can contribute to resistance by decreasing the intracellular concentration of the antibiotic patsnap.com.

Reduced Outer Membrane Permeability to this compound

Reduced outer membrane permeability is a significant mechanism of resistance in Gram-negative bacteria, affecting the influx of hydrophilic antibiotics like this compound. patsnap.comresearchgate.netmdpi.com The outer membrane acts as a barrier, and its permeability is largely controlled by porin channels. researchgate.netmdpi.comoup.com Alterations or loss of these porins can decrease the entry of antibiotics into the bacterial cell, contributing to resistance. researchgate.netmdpi.comoup.com Studies have demonstrated quantitative influx rates for various antibiotics, including this compound, through outer membrane porins. mdpi.com For instance, mutations affecting porins like OmpC and OmpF in Escherichia coli can lead to increased resistance to beta-lactam antibiotics, including this compound. oup.com While reduced outer membrane permeability can confer resistance, it may also incur a fitness cost to the bacteria, such as decreased nutrient uptake. oup.com Bacteria may evolve compensatory mechanisms, such as upregulating alternative porins, to mitigate these fitness costs. oup.com

Genetic Basis of this compound Resistance

The genetic basis of antibiotic resistance in bacteria is multifaceted, involving both chromosomal mutations and mobile genetic elements. researchgate.netfrontiersin.orgcambridge.org Resistance to this compound can be linked to specific genetic determinants that enable bacteria to evade the drug's effects. frontiersin.org

Identification and Characterization of Resistance Genes

Identification and characterization of resistance genes are crucial for understanding and combating antibiotic resistance. Resistance to this compound can be mediated by genes encoding β-lactamases, which inactivate the antibiotic through hydrolysis. patsnap.comnih.govoup.com Studies have investigated the relationship between β-lactamase production and this compound resistance, noting that enhanced production or changes in the types of β-lactamases can lead to resistance. nih.gov For example, resistance in some Enterobacter species has been associated with inducible β-lactamase activity. nih.govoup.com Genetic methods, such as PCR and whole-genome sequencing, are employed to detect and characterize these resistance genes. jmicrobiol.or.krfrontiersin.orgupol.cz

Plasmid-Mediated Resistance to this compound

Plasmid-mediated resistance plays a significant role in the dissemination of antibiotic resistance genes, including those conferring resistance to this compound. frontiersin.orgfrontiersin.orgoup.comfrontiersin.orgnih.gov Plasmids are mobile genetic elements that can transfer resistance genes between bacterial cells through processes like conjugation. frontiersin.orgoup.comnih.gov Studies have demonstrated plasmid-mediated cross-resistance between this compound and other beta-lactam antibiotics like ampicillin and mecillinam (B1665348) in Salmonella species. oup.com The co-transfer of resistance to these antibiotics suggests that the responsible gene determinants may be located on the same plasmid. oup.com Plasmid-mediated β-lactamases are frequently implicated in resistance to cephalosporins. frontiersin.orgoup.comnih.gov Research has shown that the presence of R-plasmids encoding β-lactamases capable of hydrolyzing this compound can reduce its therapeutic efficacy in experimental settings. oup.com Various plasmid replicon types have been identified in Enterobacterales, carrying cephalosporin resistance genes. frontiersin.orgnih.gov

In Vitro Studies on Synergy and Antagonism of this compound with Other Antimicrobials

In vitro studies investigating the interactions between this compound and other antimicrobial agents are important for identifying potentially beneficial or detrimental combinations. Synergy occurs when the combined effect of two antibiotics is greater than the sum of their individual effects, while antagonism occurs when the effect of the combination is less than that of the most active drug alone. researchgate.net

Studies have explored the synergistic activity of this compound in combination with aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333) against various bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. oup.comnih.gov Synergistic or partially synergistic bactericidal effects have been observed in vitro with this compound-aminoglycoside combinations against a notable percentage of tested isolates. oup.comnih.gov For instance, one study reported synergistic or partially synergistic bactericidal effects against 60% of S. aureus, 96% of E. coli, and 76% of K. pneumoniae isolates when combined with tobramycin. nih.gov Another study noted partial synergy between this compound and gentamicin or amikacin (B45834) against certain isolates. oup.com Antagonism with aminoglycosides has generally not been observed in these studies. oup.comnih.gov

Interactions between this compound and other classes of antibiotics, such as erythromycin (B1671065), have also been investigated in vitro. Antagonism by erythromycin of the bactericidal action of this compound has been reported against certain respiratory pathogens like Staphylococcus aureus and Haemophilus influenzae. researchgate.net The frequency of antagonism and synergy observed in these studies was associated with the range of bacteriostatic action of erythromycin against the tested bacteria. researchgate.net

Surveillance of this compound Resistance in Non-Clinical Bacterial Populations (e.g., environmental isolates, animal isolates)

Surveillance of antibiotic resistance in non-clinical bacterial populations, such as those found in the environment and animals, is crucial for understanding the broader epidemiology of resistance and its potential transmission to humans. nih.govwho.intfrontiersin.org While surveillance efforts often focus on clinical pathogens, there is growing recognition of the role of non-clinical settings as reservoirs of resistance genes. nih.govfrontiersin.org

Studies have investigated the prevalence of antibiotic resistance, including resistance to cephalosporins, in bacteria isolated from animals and the environment. frontiersin.orgfrontiersin.orgwho.intscience-line.com For example, surveillance in livestock has identified the presence of extended-spectrum β-lactamase (ESBL) and plasmid-mediated AmpC β-lactamase genes, which confer resistance to extended-spectrum cephalosporins, including this compound. frontiersin.org These resistance genes are often located on plasmids, facilitating their spread among bacterial populations in animals and potentially to humans. frontiersin.orgfrontiersin.org

Research on Escherichia coli isolates from sources like farm waste and broiler chickens has revealed the presence of various cephalosporin resistance genes, some of which are also prevalent in human clinical isolates. jmicrobiol.or.krfrontiersin.org This highlights the potential for the environment and animals to serve as sources of resistance determinants that can impact human health. frontiersin.org Surveillance in environmental settings, such as water and sediment, has also detected antibiotic-resistant bacteria, including Salmonella species resistant to various antibiotics. science-line.com The presence of resistance genes in these non-clinical settings underscores the interconnectedness of resistance across different ecosystems, emphasizing the importance of a "One Health" approach to surveillance and control. who.intadmin.ch

Analytical and Bioanalytical Methodologies for Cefamandole Research

Chromatographic Techniques for Cefamandole (B1668816) Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are widely used for the separation and analysis of this compound, offering selectivity and sensitivity. researchgate.netmontclair.edu

High-Performance Liquid Chromatography (HPLC) Methods for this compound Quantification

HPLC is a frequently applied technique for the determination of cephalosporins, including this compound, in various samples. researchgate.netoup.comasm.orgnih.gov It provides selectivity, accuracy, and ease of use. researchgate.net Reverse-phase HPLC is particularly suited for the analysis of cephalosporins due to their chemical structure, which includes aromatic moieties, a cyclic structure, and an ionizable functional group. oup.com

HPLC methods have been developed for the quantitative determination of this compound and its prodrug, this compound nafate, in reconstituted solutions and biological fluids like plasma and urine. popline.orgresearchgate.net These methods often involve reverse-phase columns, such as C18 or C8, and mobile phases typically consisting of mixtures of water or buffer solutions with organic solvents like methanol (B129727) or acetonitrile (B52724). oup.comasm.orgnih.govpopline.orgresearchgate.netsum.edu.pl UV detection is commonly employed, often at wavelengths around 254 nm or 280 nm, where this compound exhibits absorbance. oup.comsum.edu.plresearchgate.net

One HPLC method for determining this compound nafate in aqueous solutions utilized a LiChrospher RP-18 column with a mobile phase of acetonitrile and triethylamine (B128534) adjusted to pH 2.5, with UV detection at 254 nm. sum.edu.pl This method was found to be selective for this compound nafate in the presence of its degradation products and an internal standard (salicylic acid). sum.edu.pl Another method for simultaneous determination of this compound and this compound nafate in plasma and urine used a column switching technique with a C18 precolumn and a C8 analytical column, detected by UV. researchgate.net This method demonstrated good precision and sensitivity with a detection limit of 0.5 µg/ml. researchgate.net

HPLC-UV methods have also been developed for the analysis of multiple cephalosporins, including this compound, in plasma, utilizing a C-18 reverse-phase column and a mobile phase of sodium acetate (B1210297) and acetonitrile-methanol. asm.orgnih.gov These methods showed excellent linearity and detection limits ranging from 0.2 to 1.0 µg/ml for the analyzed drugs. nih.gov

Here is a summary of some reported HPLC conditions for this compound analysis:

MatrixColumn TypeMobile PhaseDetection Wavelength (nm)Key Findings
Aqueous SolutionsRP-18Acetonitrile + Triethylamine (pH 2.5 with phosphoric acid)254Selective for this compound nafate in presence of degradation products. sum.edu.pl
Plasma and UrineC18 (pre) + C8Methanol + Tetrabutylammonium bromide (45:55, v/v)UVSimultaneous determination of this compound and this compound nafate; detection limit 0.5 µg/ml. researchgate.net
SerumC18 or RCM-Z C180.1 M Sodium Phosphate + Acetonitrile (83:17) at pH 6.0UVSensitive for low serum levels; 10-fold more sensitive than microbiological assay. tandfonline.com
PlasmaC-180.01 M Sodium Acetate + Acetonitrile-Methanol (various percentages)UVAnalysis of multiple cephalosporins including this compound; detection limits 0.2-1.0 µg/ml. nih.gov
Rubber Closures & DrugNot specifiedMethod established to quantitatively analyze antioxidants and sulfidesNot specifiedUsed to analyze components in rubber closures and drug powder of this compound nafate. benthamdirect.com

Capillary Electrophoresis (CE) for this compound and Cephalosporin (B10832234) Analysis

Capillary Electrophoresis (CE), including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), has been applied to the analysis of cephalosporins, offering high separation efficiency and low sample and reagent consumption compared to HPLC. montclair.edunih.gov CE methods have been developed for the separation and identification of multiple cephalosporins, including this compound nafate. montclair.edu

MEKC, which utilizes a pseudostationary phase created by micelles (e.g., from sodium dodecyl sulfate, SDS) in the running buffer, is suitable for separating both neutral and ionic compounds. montclair.edunih.gov A MEKC method employing sodium borate (B1201080) buffer and SDS with UV detection was used to resolve a mixture of five cephalosporins, including this compound nafate. montclair.edu CE has been successfully applied to the analysis of cephalosporins in various matrices, including pharmaceutical formulations and biological samples. nih.gov

Spectroscopic Methods in this compound Characterization

Spectroscopic techniques provide valuable information about the structure, concentration, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds, including pharmaceuticals and their metabolites. Both ¹H NMR and ¹³C NMR can provide detailed structural information. nih.govembrapa.br While the search results did not provide specific detailed NMR data or spectra for this compound or its metabolites in the context of analytical methods for quantification or characterization, NMR is generally used in drug research for confirming chemical structures and studying metabolic transformations. nih.gov The PubChem entry for this compound includes information about predicted NMR spectra, indicating its relevance in structural characterization. wikidata.org

Mass Spectrometry (MS) for this compound Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of compounds based on their mass-to-charge ratio. MS is often coupled with chromatographic techniques like HPLC (HPLC-MS) to provide enhanced separation and detection capabilities. thermofisher.com

HPLC-MS methods have been developed for the analysis of various compounds, and this compound has been listed as an antibiotic with relevant MS properties, including its monoisotopic mass. thermofisher.com GC-MS methods have also been applied in studies related to this compound nafate, specifically for the qualitative and quantitative analysis of organic components in rubber closures and their potential migration into the drug product. benthamdirect.comresearchgate.net These studies utilized GC-MS in full scan and SIM (Selected Ion Monitoring) modes for identification and quantification. researchgate.net

While specific detailed research findings on using MS solely for this compound identification and quantification in biological fluids were not extensively detailed in the provided snippets, MS-based methods, particularly LC-MS/MS, are increasingly used for the quantification of antibiotics, including cephalosporins, in biological matrices due to their sensitivity and specificity. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and widely available technique used for the quantitative analysis of drugs that absorb UV or visible light. iajps.com this compound contains chromophores (light-absorbing groups) in its structure, allowing for its detection and quantification using UV-Vis spectroscopy. researchgate.net

UV-Vis spectroscopy is commonly used as a detection method in HPLC and CE methods for this compound analysis, typically at wavelengths ranging from 210 nm to 280 nm, depending on the specific method and matrix. montclair.eduoup.comasm.orgnih.govresearchgate.netsum.edu.plnih.gov

Beyond its use as a detector in chromatographic and electrophoretic methods, UV-Vis spectroscopy has been employed to study the interaction characteristics of this compound with proteins like bovine serum albumin (BSA). researchgate.netnih.govtandfonline.com These studies utilize changes in the UV-Vis spectra to understand binding events. For instance, the interaction of this compound with BSA was studied by fluorescence quenching in combination with UV-Vis spectroscopy, observing an absorption peak around 280 nm related to aromatic amino acids in BSA, which can be affected by drug binding. researchgate.netnih.gov

UV-Vis spectrophotometric methods have also been described for the determination of cephalosporins, including this compound nafate, in pharmaceutical formulations, sometimes involving reactions that produce colored products measurable in the visible range. sciepub.comnih.gov One such method involved a reaction with molybdophosphoric acid, measuring absorbance at 810 nm. sciepub.com

Development and Validation of Bioanalytical Methods for this compound in Research Matrices (e.g., animal serum, urine, tissues)

Bioanalytical methods are essential for measuring drug concentrations in biological samples. The validation of these methods is critical to ensure the reliability and reproducibility of the data generated in support of research studies, including nonclinical toxicokinetic and pharmacokinetic studies, and clinical trials. europa.euich.orgau.dkeuropa.eu Guidelines from regulatory bodies like the European Medicines Agency (EMA) and the ICH provide recommendations for the validation of bioanalytical methods, covering aspects such as selectivity, sensitivity, accuracy, precision, recovery, and stability. europa.euich.orgeuropa.eu

Liquid chromatography (LC), often coupled with mass spectrometry (MS), is a widely used technique for the quantitative determination of drugs and their metabolites in biological matrices such as blood, serum, plasma, and urine. au.dkwho.int High-performance liquid chromatography (HPLC) systems with various detectors have been employed for the analysis of cephalosporins, including this compound, in biological fluids. researchgate.netpsu.edu

One study describes an HPLC assay for quantifying this compound in serum, urine, and dialysis fluid from patients with renal impairment. This method involved deproteinizing serum samples with acetonitrile and then extracting the analyte. psu.edu The mobile phase used was a mixture of acetonitrile and water with phosphoric acid, sodium sulfate, and triethylamine, adjusted to pH 6.0. psu.edu At a flow rate of 1.1 mL/min, the retention time for this compound was approximately 12.0 minutes. psu.edu Analytical performance was assessed by analyzing samples with known this compound concentrations (0.5, 5.0, and 15.0 mg/L in serum; 1.0, 5.0, and 15.0 mg/L in used dialysis fluid; and 5.0, 15.0, and 30.0 mg/L in diluted urine) to determine intra- and inter-assay reproducibility and storage stability. psu.edu

The stability of this compound in serum can be a critical factor in bioanalytical method development. One report highlighted difficulties encountered in the assay of this compound during a pharmacokinetic study, where the standard material, assumed to be the sodium salt, exhibited a surprisingly short half-life of only 36 minutes at room temperature in serum, compared to published data showing a serum half-life exceeding 6 hours. oup.com This discrepancy was attributed to the standard material likely being this compound nafate, which is chromatographically indistinguishable from this compound and shows an identical breakdown profile. oup.com This emphasizes the importance of verifying the purity and stability of standard materials used in bioanalytical methods.

Deuterium-labeled analogs of this compound, such as this compound Impurity 25-D5, are commonly utilized as internal standards in analytical and pharmacokinetic research. veeprho.com These stable isotope-labeled compounds enhance the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of this compound in biological samples. veeprho.com

This compound has been shown to diffuse readily from serum into soft tissue interstitial fluid in animal studies. nih.gov Concentrations of the antibiotic were found to be higher in bile and urine throughout the study period compared to the levels necessary to inhibit susceptible bacteria in these fluids. nih.gov

Electrochemical and Sensor-Based Detection Methods for this compound

Electrochemical methods offer potential advantages for antibiotic detection, including miniaturization capability, rapid analysis time, and high sensitivity. mdpi.com Various electrochemical strategies have been explored for the detection of antibiotics, including voltammetry (such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry), which is the most frequent technique used. mdpi.commdpi.com

Polarographic assays for this compound sodium and its formyl ester, this compound nafate, have been described. nih.gov Controlled potential coulometry has been used as an absolute method for assigning the purity of these compounds without requiring a reference material. nih.gov These electrochemical assays demonstrated better precision, accuracy, and selectivity compared to microbiological and automated iodometric assays. nih.gov

Sensor-based detection methods, including biosensors, have also been developed for cephalosporins. mdpi.comnih.govscielo.br A microbial sensor based on a protein-engineered beta-lactamase immobilized on agar (B569324) membranes attached to a pH electrode was developed for the detection of new-generation cephalosporins, including this compound. nih.gov This biosensor detected this compound in the concentration range of 0.4-4 mM with response times between 3.5 and 11 minutes and remained stable for at least 7 days. nih.gov The detection principle was based on monitoring pH changes resulting from the enzymatic degradation of the cephalosporin. nih.gov

Electrochemical biosensors can utilize different biorecognition molecules such as molecularly imprinted polymers (MIPs), antibodies, nucleic acids, aptamers, and enzymes for selective binding and detection of analytes. mdpi.com Amperometric, potentiometric, coulometric, and impedimetric methods can be employed in electrochemical biosensors. mdpi.com

Purity Profiling and Impurity Analysis of this compound in Research Samples

Ensuring the purity of this compound is essential for research studies and pharmaceutical quality control. Analytical methods are employed to identify and quantify impurities present in this compound samples. oalib.com

Liquid chromatography, particularly HPLC, is a common technique for purity profiling and impurity analysis of cephalosporins. oup.comresearchgate.net A reverse-phase liquid chromatographic method has been developed for the qualitative and quantitative analysis of several cephalosporin compounds, including this compound nafate and this compound sodium, in raw material and dosage form samples. oup.com This method was also suitable for investigating related compounds and other impurities. oup.com

Studies focusing on this compound nafate have utilized reversed-phase HPLC (RP-HPLC) and high-performance size exclusion chromatography (HPSEC) to separate unknown and polymerized impurities. researchgate.net Liquid chromatography-tandem ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) has been applied to characterize the structures of these impurities. researchgate.net Research has identified various unknown impurities in this compound nafate, including polymerized impurities, and elucidated their structures based on high-resolution mass spectrometry data, UV spectra, and stress testing. researchgate.net The degradation of this compound nafate can lead to the formation of a series of degradation impurities, and this compound acid, a principal component, also produces similar degradation impurities. researchgate.net Understanding the formation mechanisms of these degradation impurities can inform improvements in manufacturing processes and storage conditions to minimize impurity content. researchgate.net

The stability of this compound nafate in aqueous solutions has been studied using HPLC with UV detection. sum.edu.pl The degradation of this compound nafate was found to be a first-order reaction dependent on substrate concentration, influenced by general and specific acid-base catalysis. sum.edu.pl

The purity of standard materials used in assays is critically important, as highlighted by the issue with the this compound standard material discussed earlier, which was found to be this compound nafate rather than the expected sodium salt. oup.com This underscores the necessity of specific methodologies and careful characterization of reference standards in pharmacokinetic and other research studies. oup.com

Structure Activity Relationship Sar and Medicinal Chemistry of Cefamandole

Identification of Key Pharmacophores in Cefamandole (B1668816)

This compound's antibacterial activity stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) drugbank.comnih.gov. The core structural elements, or pharmacophores, responsible for this activity are the β-lactam ring and the dihydrothiazine ring system, characteristic of all cephalosporins wikipedia.org. The integrity of the β-lactam ring is essential for its interaction with the active site of PBPs nih.gov.

Specific to this compound are the side chains attached to this core structure: a (R)-mandelamido group at the C7 position and a (((1-methyl-1H-tetrazol-5-yl)thio)methyl) group at the C3 position nih.gov. The (R)-mandelamido group at C7 is an acyl side chain that plays a significant role in determining the antimicrobial spectrum and influencing the affinity for PBPs oncohemakey.com. The presence of a hydroxyl group at the α-carbon of this acyl side chain is a characteristic modification found in second-generation cephalosporins like this compound, contributing to enhanced activity against certain Gram-negative bacteria oncohemakey.com. The N-methylthiotetrazole (NMTT) group at the C3 position influences pharmacokinetic properties and can also impact binding affinity to some extent oncohemakey.comwikipedia.org.

Influence of this compound Side Chain Modifications on PBP Binding Affinity

The affinity of cephalosporins for specific PBPs is a key determinant of their antibacterial spectrum and potency oncohemakey.comstonybrookmedicine.edu. Different bacterial species possess varying sets of PBPs, and the differential binding affinities of cephalosporins to these PBPs contribute to their selective activity oncohemakey.comstonybrookmedicine.edu.

Impact of this compound Structural Variations on β-Lactamase Stability

Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the critical β-lactam ring, rendering the antibiotic inactive wikipedia.org. The stability of a cephalosporin (B10832234) to hydrolysis by various β-lactamases is a crucial aspect of its clinical utility nih.gov.

This compound's stability against β-lactamases varies depending on the specific enzyme. Studies have investigated the stability of this compound with respect to β-lactamases produced by different bacteria, including Enterobacter and other members of the Enterobacteriaceae nih.gov. This compound was found to be stable against the β-lactamases of Enterobacter and some other Enterobacteriaceae nih.gov. However, its stability can be compromised by other types of β-lactamases, such as extended-spectrum β-lactamases (ESBLs) wikipedia.org. The presence of certain structural features can confer increased resistance to β-lactamase hydrolysis wikipedia.org. For instance, the introduction of an α-iminomethoxy group to the C7 side chain in some second-generation cephalosporins (though not present in this compound) has been shown to increase resistance to β-lactamases due to stereochemical hindrance wikipedia.org. The NMTT group at the C3 position can also influence the molecule's susceptibility to enzymatic hydrolysis, although its primary impact is often related to pharmacokinetics and potential toxicity upon cleavage wikipedia.org.

A study comparing the stability of this compound to other cephalosporins like cephalothin (B1668815), cefazolin (B47455), and cephalexin (B21000) indicated that this compound demonstrated stability against the β-lactamases of Enterobacter and certain other Enterobacteriaceae nih.gov.

Design and Synthesis of this compound Analogs with Improved In Vitro Antimicrobial Properties

The design and synthesis of cephalosporin analogs, including those based on the this compound structure, aim to improve their antimicrobial spectrum, potency, pharmacokinetic properties, and stability against resistance mechanisms like β-lactamases oncohemakey.comnih.gov. Medicinal chemistry efforts involve modifying the side chains at the C7 and C3 positions of the cephalosporin nucleus oncohemakey.comwikipedia.org.

Modifications at the C7 position typically focus on enhancing the breadth of the antimicrobial spectrum and improving affinity for essential PBPs oncohemakey.comwikipedia.org. Alterations to the α-carbon of the acyl side chain, as seen in the development of second-generation cephalosporins like this compound with the addition of a hydroxyl group, have led to enhanced Gram-negative potency due to improved β-lactamase stability oncohemakey.com.

Modifications at the C3 position often influence pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, but can also impact antibacterial activity and PBP binding oncohemakey.comwikipedia.org. For example, the introduction of a quaternary ammonium (B1175870) group at the C3 position has been shown to enhance permeability into Gram-negative bacteria, leading to improved antibacterial activity researchgate.net.

While the provided search results discuss the general strategies for designing and synthesizing cephalosporin analogs and the impact of side chain modifications on activity and stability oncohemakey.comnih.govresearchgate.netchemmethod.comx-mol.net, specific detailed examples of the design and synthesis of this compound analogs with demonstrably improved in vitro antimicrobial properties were not prominently featured. However, the principles of modifying the C7 and C3 side chains to modulate activity and stability are directly applicable to the this compound scaffold. The synthesis of novel 1-oxacephem analogs, which are structurally related to cephalosporins, has shown that such modifications can lead to compounds with enhanced antibacterial potency against various bacterial strains in vitro researchgate.net.

Computational Chemistry Approaches in this compound SAR Studies (e.g., QSAR, molecular modeling, molecular dynamics simulations)

Computational chemistry techniques, such as Quantitative Structure-Activity Relationship (QSAR), molecular modeling, and molecular dynamics simulations, are valuable tools in drug discovery and medicinal chemistry, including the study of β-lactam antibiotics like this compound researchgate.netkallipos.grmdpi.comrjeid.comethz.chnih.gov. These methods can help to:

Elucidate the relationship between chemical structure and biological activity (SAR/QSAR) mdpi.comnih.gov.

Predict the binding affinity of molecules to their targets, such as PBPs researchgate.netnih.gov.

Understand the interactions between the antibiotic and bacterial enzymes like β-lactamases researchgate.net.

Guide the design of new analogs with improved properties rjeid.comnih.gov.

QSAR studies utilize statistical methods to build predictive models of biological activity based on molecular descriptors mdpi.comnih.gov. By analyzing the structural features of a series of compounds and their corresponding biological activities, QSAR models can identify key molecular properties that contribute to activity and predict the activity of new, untested compounds mdpi.comnih.gov.

Molecular modeling and molecular dynamics simulations provide insights into the three-dimensional structure of molecules and their dynamic behavior, as well as their interactions with biological targets at an atomic level researchgate.netkallipos.grrjeid.com. These techniques can be used to dock antibiotic molecules into the active sites of PBPs or β-lactamases to study binding modes, interaction energies, and conformational changes researchgate.netrjeid.com. Molecular dynamics simulations can further explore the stability of these complexes over time researchgate.netethz.ch.

While the provided search results highlight the general application of these computational methods in drug discovery and SAR studies of antibiotics and other drug classes researchgate.netkallipos.grmdpi.comrjeid.comethz.chnih.govresearchgate.net, specific detailed examples of computational chemistry studies focused solely on this compound SAR were not extensively found. However, the principles and methodologies described are directly applicable to studying this compound and its interactions with bacterial targets and enzymes. For instance, molecular docking and molecular dynamics simulations have been used to predict the binding affinity of antibiotic derivatives to bacterial enzymes and to establish SARs researchgate.net. QSAR analysis has also been utilized to reveal the molecular basis of the antibacterial activity of cephalosporins against Staphylococcus aureus researchgate.net.

Environmental Dynamics and Ecotoxicological Research of Cefamandole

Occurrence and Persistence of Cefamandole (B1668816) in Environmental Compartments (e.g., soil, water)

The occurrence of pharmaceuticals, including antibiotics, in various environmental matrices such as surface water, groundwater, soil, and sediment has been widely reported. dokumen.pubmdpi.com Wastewater treatment plants are considered a major route for human pharmaceuticals to enter the environment. up.pt While conventional wastewater treatment processes may remove a significant percentage of some pharmaceuticals, others, or their bioactive metabolites, can persist and be discharged into receiving waters. nih.goviatp.org

Specific data on the occurrence and persistence of this compound in environmental compartments is less extensively documented compared to some other, more widely used or persistent antibiotics like tetracyclines or fluoroquinolones. mdpi.com However, cephalosporins in general have been detected in environmental samples. researchgate.netnih.govmdpi.com One study detected this compound, among other cephalosporins, in snow deposition near a bay in North China, albeit at low concentrations (less than 1 ng/L), indicating atmospheric transport as a potential pathway for its distribution. mdpi.com The persistence of antibiotics in the environment is influenced by factors such as their chemical structure, the environmental matrix (soil, water, sediment), temperature, pH, and microbial activity. nih.govmdpi.com

Microbial Degradation Pathways of this compound in the Environment

Microbial degradation is a significant process in the removal of antibiotics from the environment, occurring in soil, water, and sewage treatment facilities. nih.gov The effectiveness of biodegradation is dependent on the chemical nature of the pharmaceutical compound and is influenced by environmental factors such as temperature, pH, and oxygen concentration. nih.govmdpi.com

While general principles of antibiotic biodegradation apply to cephalosporins, specific detailed microbial degradation pathways for this compound in the environment are not as extensively detailed in the provided search results as for some other antibiotic classes like sulfonamides or amoxicillin. nih.gov However, the beta-lactam ring structure common to cephalosporins is known to be susceptible to enzymatic hydrolysis by beta-lactamase enzymes produced by various microorganisms. This hydrolysis is a primary mechanism of microbial inactivation and degradation for many beta-lactam antibiotics. The breakdown products can be less active or inactive, but sometimes transformation products can retain biological activity or even be more toxic than the parent compound. researchgate.netresearchgate.net

Photodegradation and Other Abiotic Transformation Processes of this compound

Abiotic processes, such as photolysis and hydrolysis, also contribute to the transformation and degradation of antibiotics in the environment. nih.govmdpi.com Photolysis, the degradation of a compound upon absorption of light energy, is a significant mechanism in the breakdown of some antibiotics, particularly in aquatic environments exposed to sunlight. nih.govmdpi.com Hydrolysis, a chemical reaction with water, can also lead to the breakdown of susceptible functional groups within the antibiotic molecule. mdpi.com

The rate and extent of abiotic degradation are influenced by factors such as pH, temperature, and the presence of photosensitizers in the environment. nih.govmdpi.com For cephalosporins, the beta-lactam ring can be susceptible to hydrolysis, particularly under certain pH conditions. mdpi.com While the search results highlight the importance of photolysis and hydrolysis for antibiotic degradation in general, specific rates or pathways for this compound were not prominently featured. However, it is noted that employing high temperature and light can accelerate the degradation rates of tested cephalosporins. nih.gov

Ecotoxicological Effects of this compound on Aquatic and Terrestrial Organisms (non-human)

Pharmaceuticals, including antibiotics, are designed to be biologically active at low concentrations and can pose an ecotoxicological threat to non-target organisms in the environment. up.ptnih.govresearchgate.net Aquatic organisms are particularly vulnerable due to continuous exposure through contaminated water. up.ptiatp.org Ecotoxicological effects can range from acute toxicity to more subtle chronic effects, including behavioral changes and disruption of physiological processes. up.ptresearchgate.netiatp.org

While the provided search results discuss the ecotoxicological effects of pharmaceuticals and cephalosporins as a class on aquatic and terrestrial organisms, specific detailed studies focusing solely on the ecotoxicological effects of this compound were not extensively found. General concerns regarding cephalosporins include their potential to exert selective pressure for antibiotic resistance in environmental microbial communities and possible deleterious effects on non-target organisms due to their broad spectrum of activity. researchgate.netnih.govuni-due.de Studies on other pharmaceuticals have shown effects such as impaired photosynthetic efficiency in microalgae, changes in microbial communities, and behavioral alterations in aquatic organisms. researchgate.netresearchgate.net The potential for ecotoxicological effects necessitates assessment of antibiotic concentrations in different environmental compartments. researchgate.net

Biotransformation and Bioaccumulation of this compound in Environmental Food Chains (non-human)

Biotransformation and bioaccumulation are processes by which chemicals are taken up and accumulated by organisms, potentially leading to increased concentrations at higher trophic levels in food chains, a process known as biomagnification. tutorchase.comepa.govepa.gov Bioaccumulation refers to the uptake and build-up of substances in an organism faster than they can be broken down or excreted. tutorchase.comepa.gov

Advanced Research Topics and Future Directions in Cefamandole Studies

Cefamandole (B1668816) as a Chemical Probe for β-Lactamase Inhibition Mechanisms

This compound's interaction with β-lactamases, enzymes responsible for bacterial resistance to β-lactam antibiotics, makes it a valuable tool for studying their inhibition mechanisms. β-lactamases inactivate antibiotics like this compound by hydrolyzing the β-lactam ring. asm.org However, the efficiency of this hydrolysis can vary significantly between different β-lactamases and β-lactam antibiotics.

Researchers utilize this compound to explore the structure-activity relationships of these enzymes. By observing how modifications in the β-lactamase structure affect their ability to inactivate this compound, scientists can gain a deeper understanding of the catalytic process. This knowledge is crucial for designing new β-lactamase inhibitors that can restore the efficacy of existing antibiotics. asm.org

Fluorescent probes incorporating a cephalosporin (B10832234) structure are being developed to detect β-lactamase activity. researchgate.net When the β-lactam ring of the probe is opened by the enzyme, a fluorescent signal is produced, allowing for sensitive detection of β-lactamase. researchgate.net This technology has applications in diagnosing infections caused by β-lactamase-producing bacteria and in screening for new inhibitor compounds. researchgate.net

Application of this compound in Studying Bacterial Cell Wall Biology

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for bacterial survival. umu.se this compound, like other β-lactam antibiotics, disrupts the synthesis of this wall, leading to bacterial cell death. humanitas.netlibretexts.org Specifically, it inhibits transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are responsible for cross-linking the peptidoglycan chains. humanitas.netlibretexts.orgnih.gov

This mechanism of action makes this compound a useful tool for investigating the intricacies of bacterial cell wall biology. caymanchem.com For instance, by exposing bacteria to this compound, researchers can induce morphological changes, such as cell elongation, which can be observed using techniques like flow cytometry. researchgate.net This allows for the study of the effects of the antibiotic on bacterial populations and can help differentiate between antibiotics targeting different enzymes in the cell wall synthesis pathway. researchgate.net

Furthermore, studying how bacteria develop resistance to this compound provides insights into the adaptability of their cell wall synthesis machinery. This can reveal novel regulatory mechanisms and potential new targets for antimicrobial drugs.

Development of Novel this compound Conjugates for Targeted Delivery (focus on chemical/delivery system research)

To enhance its efficacy and overcome resistance, researchers are exploring the development of novel this compound conjugates. This involves chemically linking this compound to other molecules to create hybrid compounds with improved properties.

One strategy is to create antibiotic-antibiotic hybrids, combining this compound with another antimicrobial agent. The goal is to achieve a synergistic effect, where the combined activity is greater than the sum of the individual components. researchgate.net Another approach involves conjugating this compound to molecules that can target specific bacterial cells or tissues. For example, bisphosphonates, which bind to bone, have been explored as a way to deliver antibiotics directly to the site of bone infections like osteomyelitis. nih.gov

The design of the linker connecting this compound to the other molecule is a critical aspect of this research. The linker must be stable enough to deliver the conjugate to its target but also allow for the release of the active this compound molecule. researchgate.net Various delivery systems, such as nanoparticles and polyurethane-based matrices, are also being investigated to control the release of this compound and its conjugates. doi.org For example, this compound nafate has been loaded into nanostructured composite systems to achieve long-term drug release. doi.org

Chemoinformatic and Big Data Approaches in this compound Research

Chemoinformatics and big data analytics are increasingly being applied to this compound research to analyze large datasets and guide the discovery of new drugs. researchgate.net These computational approaches can be used to predict the activity of this compound derivatives, identify potential resistance mechanisms, and analyze structure-activity relationships. frontiersin.orgnih.gov

Databases containing information on the chemical structures, biological activities, and other properties of antimicrobial compounds are valuable resources for this research. nih.govscienceopen.com By applying machine learning algorithms to these datasets, researchers can build predictive models to screen virtual libraries of compounds for potential new antibiotics or β-lactamase inhibitors. nih.gov

For example, chemoinformatic tools can be used to compare the structure of this compound to other molecules in large drug databases to identify compounds with similar properties that might also be effective or contribute to cross-reactivity. ens.fr This can help in understanding the broader implications of this compound use and in the rational design of new antimicrobial agents.

Challenges and Opportunities in Overcoming this compound Resistance in In Vitro Settings

The emergence of bacterial resistance to this compound presents a significant challenge. nih.govresearchgate.net One of the primary mechanisms of resistance is the production of β-lactamases, which inactivate the antibiotic. asm.orgnih.gov Bacteria can also develop resistance through modifications of the drug's target site (PBPs), reduced permeability of the cell membrane, or active efflux of the drug from the cell. mdpi.com

In vitro studies are crucial for understanding these resistance mechanisms and for developing strategies to overcome them. nih.gov Standard antibiotic susceptibility testing is often conducted in ideal growth media, which may not accurately reflect the conditions in the human body. mdpi.com Therefore, researchers are developing more sophisticated in vitro models that incorporate host factors to better mimic the in vivo environment. mdpi.com

Opportunities for overcoming resistance include the development of new β-lactamase inhibitors that can be co-administered with this compound to protect it from inactivation. asm.orgqpexbio.com Another approach is the design of this compound derivatives that are less susceptible to existing resistance mechanisms. acs.org Furthermore, non-antibiotic therapies that target bacterial virulence or resistance mechanisms are being explored as potential adjunctive treatments. frontiersin.org

Prospects for this compound Derivatives in New Antimicrobial Strategies

The development of this compound derivatives holds promise for new antimicrobial strategies. By modifying the chemical structure of this compound, it may be possible to create new compounds with enhanced activity, a broader spectrum, or improved resistance profiles. wright.edumdpi.com

One area of focus is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores. researchgate.net For example, incorporating a tetrazole ring, which is present in this compound, into other molecular structures has been shown to increase antimicrobial activity in some cases. researchgate.net

Combinatorial chemistry allows for the rapid synthesis of large libraries of this compound derivatives, which can then be screened for their antimicrobial activity. wright.edu This approach, combined with computational modeling and a deeper understanding of bacterial resistance mechanisms, can accelerate the discovery of new and effective antimicrobial agents. frontiersin.org The goal is to develop next-generation cephalosporins that can overcome the challenges of antibiotic resistance and provide effective treatment for bacterial infections. acs.org

Q & A

Q. How does cefamandole exert its bactericidal effects at the molecular level, and what experimental methods validate its mechanism of action?

this compound binds to penicillin-binding proteins (PBPs) on bacterial cell walls, disrupting peptidoglycan cross-linking and causing cell lysis . Methodologically, researchers assess PBP binding affinity via competitive binding assays using radiolabeled β-lactams or surface plasmon resonance (SPR). Minimum inhibitory concentration (MIC) assays against gram-positive and gram-negative strains (e.g., Staphylococcus aureus, Enterobacter) further validate efficacy . Structural insights are obtained through X-ray crystallography of this compound-PBP complexes .

Q. What experimental models are suitable for studying this compound’s pharmacokinetics (PK), and how can biphasic clearance patterns be analyzed?

The PK of this compound nafate (a prodrug) is characterized by biphasic plasma concentration decay due to ester hydrolysis and renal excretion . Researchers use nonlinear mixed-effects models (e.g., nlsList in R) to fit biphasic curves to time-concentration data, incorporating covariates like subject-specific covariates (e.g., renal function) . Segmented regression models (e.g., segmented.lme) identify breakpoints in log-transformed PK data to distinguish distribution and elimination phases .

Q. How can researchers quantify the hydrolysis kinetics of this compound nafate to its active form in vivo?

Hydrolysis kinetics are measured via high-performance liquid chromatography (HPLC) or mass spectrometry to track the conversion of this compound nafate to this compound in plasma . In vitro studies simulate physiological pH and esterase activity to calculate hydrolysis rates, while in vivo studies correlate these rates with PK parameters like AUC and half-life .

Advanced Research Questions

Q. What structural features of this compound confer resistance to β-lactamases, and how can these insights guide inhibitor design?

The D-mandeloyl moiety and 5-thio-1,2,3,4-tetrazole side chain reduce susceptibility to hydrolysis by β-lactamases like BlaC . X-ray crystallography of the BlaC-cefamandole Michaelis complex (1.2 Å resolution) reveals interactions between Lys73 and the β-lactam ring, informing the design of β-lactamase inhibitors . Enzyme kinetics (e.g., kcat/Km) quantify catalytic efficiency and resistance .

Q. How do statistical models resolve contradictions in this compound’s efficacy against oxacillin-resistant Staphylococcus aureus (ORSA)?

Population analysis profiling (PAP) measures the percent efficiency of plating (%EOP) at varying antibiotic concentrations to detect heteroresistance . Growth-delay assays and time-kill curves compare this compound’s activity to other cephalosporins (e.g., cefazolin), with segmented regression identifying inoculum-dependent efficacy thresholds . Mixed-effects models adjust for covariates like bacterial load and β-lactamase expression .

Q. What methodological considerations are critical when designing segmented regression models for this compound’s PK data with subject-specific covariates?

Segmented models (e.g., segmented.lme in R) require specifying fixed and random effects (e.g., subject-specific slopes/intercepts) and testing for covariate interactions (e.g., renal function, age) . Hypothesis testing (e.g., likelihood ratio tests) validates breakpoint significance, while bootstrapping assesses model robustness . Covariates affecting the changepoint (e.g., group or z in segmented models) must be pre-specified to avoid overfitting .

Q. How can crystallographic studies of this compound’s interaction with β-lactamases inform antibiotic adjuvant development?

High-resolution structures (e.g., BlaC-cefamandole acyl-intermediate at 2.0 Å) identify residues critical for substrate recognition and hydrolysis . Molecular dynamics simulations predict how modifications (e.g., methyl groups on the β-lactam ring) alter binding energy. Structure-activity relationship (SAR) studies then optimize inhibitors like avibactam for synergy with this compound .

Q. What clinical trial design principles ensure robust evaluation of this compound’s efficacy in surgical prophylaxis?

Double-blind, randomized controlled trials (RCTs) with placebo groups (e.g., 715 patients in orthopedic surgery) control for confounding variables . Primary endpoints include infection rates, stratified by surgery duration (>2 hours) and pathogen type (e.g., S. aureus). Covariate-adjusted logistic regression models quantify treatment effects while controlling for baseline risk factors .

Methodological Guidelines

  • Data Analysis : Use R packages (nlme, segmented) for PK modeling .
  • Structural Studies : Employ synchrotron X-ray crystallography (e.g., Brookhaven National Lab beamlines) for high-resolution enzyme-substrate complexes .
  • Microbiological Assays : Combine PAP, EOP, and time-kill curves to assess heteroresistance and synergy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.